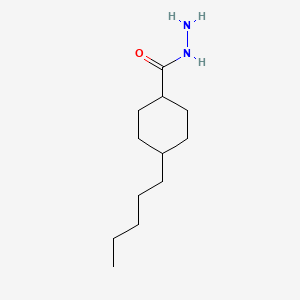

4-Pentylcyclohexanecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex cyclohexane derivatives is well-documented in the provided literature. For instance, the synthesis of a bulky pendent bis(ether anhydride) is described, which involves nitro-displacement, alkaline hydrolysis, and dehydration steps . Although this synthesis does not directly pertain to 4-Pentylcyclohexanecarbohydrazide, the methodologies used could be relevant for its synthesis, considering the structural similarities in cyclohexane derivatives.

Molecular Structure Analysis

The molecular structures of cyclohexane derivatives are discussed in several papers. For example, the crystal structure of 4-isothiocyanatophenyl 4-pentylbicyclo[2,2,2]octane-1-carboxylate is detailed, providing insights into the arrangement of atoms and the overall geometry of the molecule . Similarly, the molecular structure of (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide is elucidated using X-ray analysis, which confirms the (E)-configuration of the azomethine (N=CH) bond . These studies highlight the importance of molecular geometry in understanding the properties and reactivity of cyclohexane derivatives.

Chemical Reactions Analysis

The papers do not provide specific reactions for 4-Pentylcyclohexanecarbohydrazide. However, the synthesis of related compounds involves reactions such as cycloadditions, as seen in the synthesis of influenza virus sialidase inhibitors . These reactions are crucial for constructing the cyclohexane core and functionalizing it with various substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are well-characterized in the literature. Poly(ether imide)s derived from a bis(ether anhydride) exhibit excellent solubility, high glass transition temperatures, and thermal stability . The crystal and molecular structures of mesogenic trans, trans-4'-alkylbicyclohexyl-4-carbonitriles are described, which exhibit liquid crystalline phases at higher temperatures . These properties are indicative of the behavior that 4-Pentylcyclohexanecarbohydrazide might exhibit, given its structural similarity to these compounds.

Aplicaciones Científicas De Investigación

Polymer Processing and Material Science

4-Pentylcyclohexanecarbohydrazide and its derivatives find applications in polymer processing and material science. For example, isotactic poly(4-methyl-1-pentene) (P4M1P), a widely used polymer in industrial applications, especially in medical products, can be produced as micro- or nanofibers, expanding its usefulness across a range of medical applications. Different solvent systems, including cyclohexane and its mixtures, play a significant role in the spinnability of fibers and their morphological appearance (Lee, Givens, Chase, & Rabolt, 2006).

Pharmaceutical and Medicinal Chemistry

Compounds related to 4-Pentylcyclohexanecarbohydrazide are synthesized for their potential antibacterial activities. For instance, certain compounds synthesized under ultrasonic conditions have shown convincing activities against Gram-positive bacteria, offering new avenues for pharmaceutical research (Dabholkar & Ansari, 2008).

Analytical Chemistry

In analytical chemistry, derivatives of 4-Pentylcyclohexanecarbohydrazide are used in developing methods for the determination of metabolites in biological matrices. For example, a high-performance liquid chromatographic method utilizes semicarbazide, a derivative, for the determination of activated cyclophosphamide metabolites in human plasma and red blood cells (Huitema et al., 2000).

Neuroscience Research

In neuroscience, compounds with structural similarity to 4-Pentylcyclohexanecarbohydrazide are used in the synthesis of novel compounds for antiepileptic activity. This demonstrates the compound's relevance in the development of new neurological medications (Rajak et al., 2013).

Liquid Crystal Research

The compound and its derivatives have applications in the study and design of liquid crystals. For instance, the introduction of a tricarbosilane end-group in a mesogenic scaffold derived from an axially chiral biphenyl with a large transverse dipole moment to promote the formation of a chiral smectic C phase demonstrates the compound's utility in advanced material science (Ahmed et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

4-pentylcyclohexane-1-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(15)14-13/h10-11H,2-9,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWRHUSKMKZTLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377491 |

Source

|

| Record name | 4-pentylcyclohexanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pentylcyclohexanecarbohydrazide | |

CAS RN |

454473-85-9 |

Source

|

| Record name | 4-pentylcyclohexanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)

![1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B1303814.png)

![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)

![3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B1303842.png)